molecular formula C7H3BrF3NO2 B3210052 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1060805-49-3

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No. B3210052
CAS RN: 1060805-49-3
M. Wt: 270.00
InChI Key: DLLLXLKMWQRFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . Single crystal X-ray studies have revealed the structural differences between complexes of similar compounds .


Chemical Reactions Analysis

The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction . This reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

Advantages and Limitations for Lab Experiments

One advantage of using 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid in lab experiments is its high purity, which allows for reproducible results. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, this compound may be toxic at high concentrations, which requires caution when handling and using the compound.

Future Directions

There are several future directions for the study of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid. One direction is the development of new drugs based on this compound, such as antibacterial and antifungal agents. Another direction is the study of this compound as a potential photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid has been used in various scientific research applications, including as a building block for the synthesis of other compounds, such as pyridine-based ligands for metal complexation. This compound has also been used in the development of new drugs, such as antibacterial and antifungal agents. Additionally, this compound has been studied as a potential photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.

Safety and Hazards

This compound is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLLXLKMWQRFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 5
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.